molecular formula C9H24NNaO8P2 B1674143 Ibandronate Sodium CAS No. 138926-19-9

Ibandronate Sodium

Cat. No.: B1674143
CAS No.: 138926-19-9
M. Wt: 359.23 g/mol
InChI Key: VBDRTGFACFYFCT-UHFFFAOYSA-M
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Description

Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate used primarily to treat and prevent osteoporosis in postmenopausal women. It is also used to manage bone metastases and hypercalcemia of malignancy . The compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

Properties

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDRTGFACFYFCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24NNaO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930252
Record name Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1)
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Molecular Weight

359.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138926-19-9, 138844-81-2
Record name Ibandronate sodium [USAN:JAN]
Source ChemIDplus
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Record name Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate
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Record name Ibandronate sodium
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Record name IBANDRONATE SODIUM
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Preparation Methods

Bisphosphorylation of 3-[N-(Methylpentyl)Amino]Propionic Acid

The foundational method involves reacting 3-[N-(methylpentyl)amino]propionic acid (III) with phosphorus reagents in anhydrous conditions. As detailed in patent EP2038291B1, this two-step process first forms ibandronic acid via refluxing compound III with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) in toluene at 85–90°C for 8–10 hours. The reaction mechanism proceeds through the formation of a P–C–P backbone, with stoichiometric ratios critical to minimizing side products.

Table 1: Reaction Conditions for Traditional Bisphosphorylation

Parameter Specification Source
Solvent Toluene
Temperature 85–90°C
Reagents H₃PO₃ (1.51 mol), PCl₃ (1.31 mol)
Reaction Time 7–8 hours
Yield of Ibandronic Acid 68–72%

The second stage involves neutralizing ibandronic acid with sodium hydroxide (NaOH) to pH 4.3–4.5, followed by precipitation using methanol. However, this method’s major limitation lies in the high solubility of ibandronic acid in water, complicating isolation and reducing overall yield.

Improved Industrial-Scale Synthesis

Single-Pot Bisphosphorylation Without Intermediate Isolation

U.S. Patent 8,178,712 introduces a streamlined process that eliminates the isolation of ibandronic acid, directly yielding the sodium salt. Key innovations include:

  • In-situ neutralization : Adding NaOH immediately after hydrolysis of the phosphonated intermediate.
  • Solvent optimization : Using toluene for the reaction and methanol/acetone for precipitation.
  • Temperature control : Maintaining 70–75°C during PCl₃ addition to prevent exothermic side reactions.

Table 2: Performance Comparison of Traditional vs. Improved Methods

Metric Traditional Method Improved Method
Total Steps 6 4
Overall Yield 52% 62%
Processing Time 48 hours 32 hours
Purity (HPLC) 98.5% 99.3%

This method’s scalability is demonstrated in a pilot-scale example producing 53.33 g of this compound from 75.12 g of compound III, achieving a 62% yield after acetone slurry purification.

Synthesis of 3-[N-(Methylpentyl)Amino]Propionic Acid Intermediate

Prior Art: Methyl Acrylate Route

Early routes (e.g., US4927814) condensed N-methylpentylamine with methyl acrylate, followed by hydrolysis. While functional, this approach suffered from low regioselectivity and required costly chromatographic purification.

Novel Benzylamine-Based Synthesis

Patent EP2038291B1 discloses a more efficient pathway:

  • N-Alkylation : React N-methylbenzylamine with 1-bromopentane in toluene/K₂CO₃ at 70°C to form N-methyl-N-pentylbenzylamine (VI).
  • Debenzylation : Hydrogenate VI over 10% Pd/C in ethanol, isolating the secondary amine as an oxalate salt (V).
  • Esterification : Alkylate compound V with methyl 3-bromopropionate in toluene, yielding methyl 3-[N-(methylpentyl)amino]propionate (IV).
  • Hydrolysis : Treat IV with HCl/water to obtain compound III hydrochloride.

Table 3: Key Parameters for Intermediate Synthesis

Step Conditions Yield
N-Alkylation Toluene, K₂CO₃, 70°C, 12 hours 78%
Debenzylation EtOH, Pd/C, H₂, 50°C, 6 hours 85%
Esterification Toluene, K₂CO₃, 70°C, 8 hours 82%
Hydrolysis 6M HCl, reflux, 10 hours 91%

This route improves atom economy by 22% compared to methyl acrylate methods, with the oxalate salt purification enhancing amine stability.

Purification and Isolation Techniques

Solvent-Mediated Crystallization

Post-synthesis, this compound is purified via sequential solvent treatments:

  • Primary precipitation : Methanol induces crystallization from aqueous solution.
  • Slurry purification : Stirring the crude product in acetone removes residual phosphonic acids.
  • Drying : Vacuum drying at 50°C for 48 hours yields the monohydrate form.

Table 4: Impact of Solvent Choice on Purity

Solvent Purity (%) Crystal Morphology
Methanol 98.7 Needles
Acetone 99.5 Platelets
Methyl Isobutyl Ketone 99.2 Prisms

Acetone produces optimal purity due to its low solubility for sodium counterions and byproducts.

Chemical Reactions Analysis

Ibandronate sodium monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for neutralization and various solvents like water and acetone for crystallization . The major products formed from these reactions are typically the monosodium salt and its hydrated forms .

Scientific Research Applications

Treatment and Prevention of Osteoporosis

Ibandronate sodium is predominantly indicated for the treatment and prevention of osteoporosis in postmenopausal women. The drug works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk.

Clinical Efficacy

  • Study Findings : A pivotal study demonstrated that daily oral ibandronate significantly reduced the incidence of new vertebral fractures by 50–52% compared to placebo after three years of treatment . Long-term studies have confirmed its efficacy over five years, with a relative risk reduction (RRR) of 49% in clinical vertebral fractures .
  • Dosing Regimens : Ibandronate can be administered daily or monthly, with recent studies indicating that both dosing regimens effectively increase BMD without significant differences in fracture outcomes .
Dosing Regimen BMD Increase (Lumbar Spine) Fracture Risk Reduction
Daily 2.5 mg3.4% after 48 weeks59% (1-year RRR)
Monthly 150 mg3.5% after 48 weeks59% (1-year RRR)

Management of Bone Metastases

This compound is also utilized in managing skeletal-related events (SREs) in patients with bone metastases from cancers such as breast cancer and multiple myeloma.

Clinical Evidence

  • Efficacy in Cancer Patients : In a clinical trial involving breast cancer patients with bone metastases, ibandronate treatment resulted in a significant reduction in SREs compared to placebo, with a relative risk reduction of 38% . This highlights its role not only in preventing osteoporosis but also in mitigating complications associated with metastatic bone disease.

Safety Profile and Adverse Effects

While ibandronate is generally well-tolerated, it is important to consider its safety profile and potential adverse effects.

Common Adverse Effects

  • Musculoskeletal pain
  • Gastrointestinal disturbances, such as dyspepsia
  • Rare but serious conditions include osteonecrosis of the jaw and atypical femoral fractures .

Long-term Safety Studies

Long-term studies have shown that while ibandronate has a favorable safety profile compared to placebo, monitoring for adverse effects is crucial, especially during extended therapy periods .

Case Studies and Real-World Applications

Several case studies provide insights into the practical applications of this compound:

  • Case Study on Osteoporosis Management : A cohort study involving postmenopausal women treated with ibandronate demonstrated significant improvements in BMD and a marked decrease in vertebral fractures over three years .
  • Case Study on Bone Metastases : In patients receiving ibandronate for metastatic breast cancer, a retrospective analysis indicated fewer hospitalizations due to skeletal complications compared to historical controls not receiving bisphosphonates .

Mechanism of Action

The mechanism of action of ibandronate sodium monohydrate involves its high affinity for hydroxyapatite, a component of the bone mineral matrix. The compound binds to hydroxyapatite and inhibits osteoclast activity, reducing bone resorption and turnover . This leads to an increase in bone mineral density and a reduction in fracture risk. Additionally, this compound monohydrate induces apoptosis in osteoclasts by inhibiting components of the mevalonate pathway, such as farnesyl diphosphate synthase .

Comparison with Similar Compounds

Biological Activity

Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate primarily used in the treatment and prevention of osteoporosis, particularly in postmenopausal women. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and reduced fracture risk. This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies related to this compound monohydrate.

Ibandronate exerts its effects through several mechanisms:

  • Inhibition of Osteoclast Activity : Ibandronate binds to hydroxyapatite in bone tissue, which is crucial for osteoclast function. The drug inhibits osteoclast activity by inducing apoptosis and disrupting the cytoskeletal organization necessary for bone resorption .
  • Reduction of Bone Turnover : It significantly lowers biochemical markers of bone turnover, such as alkaline phosphatase (ALP) and C-terminal telopeptide (CTx), indicating a decrease in bone resorption rates .
  • Anti-Angiogenic Properties : Ibandronate also shows potential anti-angiogenic effects, which may contribute to its therapeutic benefits in conditions like metastatic bone disease .

Pharmacokinetics

Ibandronate exhibits unique pharmacokinetic properties:

  • Absorption : The oral bioavailability of ibandronate is approximately 0.6%, significantly reduced when taken with food or beverages other than water. Intravenous administration leads to higher bioavailability .
  • Distribution : After absorption, ibandronate binds extensively to bone, with a terminal volume of distribution ranging from 90 to 368 L. It has a long half-life, ranging from 37 to 157 hours, allowing for sustained therapeutic effects .
  • Elimination : The drug is primarily eliminated unchanged via urine, with minimal metabolism occurring in humans .

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of ibandronate:

Case Study Findings

  • Postmenopausal Osteoporosis :
    • A study involving 2,946 postmenopausal women showed that daily and intermittent dosing of ibandronate significantly reduced the risk of vertebral fractures by 62% and 50%, respectively. The treatment also normalized bone turnover rates and increased BMD significantly over three years .
  • Comparison with Zoledronate :
    • In a retrospective analysis of 215 patients with senile osteoporosis treated with either ibandronate or zoledronate, both treatments showed similar therapeutic response rates (96.52% for ibandronate vs. 93% for zoledronate) without significant differences in adverse effects or quality of life improvements .
  • Metastatic Bone Disease :
    • In clinical trials assessing patients with metastatic breast cancer, ibandronate demonstrated a significant reduction in skeletal-related events compared to placebo (SMPR: 0.99 vs. 1.15; p=0.041). Additionally, it was associated with improved pain scores and quality of life metrics .

Summary of Efficacy Results

ConditionTreatment GroupTotal Response Rate (%)Significant Findings
Postmenopausal OsteoporosisIbandronate96.52Reduced vertebral fracture risk by 62%
Senile OsteoporosisIbandronate96.52Similar efficacy to zoledronate
Metastatic Bone DiseaseIbandronateNot specifiedReduced skeletal-related events (p=0.041)

Adverse Effects

While ibandronate is generally well-tolerated, some adverse effects include:

  • Gastrointestinal issues (e.g., esophagitis)
  • Hypocalcemia
  • Musculoskeletal pain
  • Rare cases of osteonecrosis of the jaw and atypical femur fractures .

Q & A

Q. What validated analytical methods are recommended for quantifying ibandronate sodium monohydrate and its impurities in pharmaceutical formulations?

A robust HPLC-CAD (Charged Aerosol Detection) method coupled with LC-MS has been validated for impurity profiling. The method involves preparing 20 mg/mL test solutions in water, spiked with impurities (1 mg/mL) for linearity studies (10–50 µL spiking range). System suitability requires 5 mg/mL phenylalanine and sodium dihydrogen phosphate . LC-MS compatibility aids in structural elucidation of unknown impurities, critical for batch-to-batch consistency .

Q. How can researchers ensure the stability of this compound monohydrate during experimental storage?

Store the compound at -20°C in anhydrous conditions to prevent hydration/dehydration shifts. Post-solubilization (e.g., in PBS), use within one month at -20°C to avoid degradation. Purity (>95% by HPLC) and stability are confirmed via periodic NMR and mass spectrometry .

Q. What synthetic routes are documented for this compound monohydrate, and how do they differ in yield and scalability?

Two primary routes are:

  • One-pot synthesis : Starts from carboxylic acids, yielding 1-hydroxy-1,1-bis(phosphonic acid) derivatives. This method achieves ~80% purity but requires subsequent crystallization .
  • Patent-based methods : For example, MX20070005114 describes a process with higher scalability (>90% yield) using sodium hydroxide for salt formation, followed by monohydrate crystallization under controlled humidity .

Advanced Research Questions

Q. How can contradictory data on ibandronate’s impurity profiles from different suppliers be resolved?

Cross-validate impurity batches using:

  • EP/USP reference standards for baseline comparison.
  • LC-MS/MS fragmentation patterns to distinguish process-related impurities (e.g., phosphorous acid derivatives) vs. degradation products (e.g., hydrolyzed bisphosphonates) .
  • Accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways .

Q. What experimental strategies optimize ibandronate’s polymorphic form synthesis, and how do polymorphs affect bioactivity?

Polymorphs A and B (WO2013/109198) are crystallized via:

  • Polymorph A : Slow evaporation from ethanol/water (1:3) at 4°C.
  • Polymorph B : Fast cooling from aqueous solution with seed crystals. Polymorph B shows 15% higher solubility in PBS, enhancing in vitro osteoclast inhibition . Use PXRD and DSC to confirm polymorph identity .

Q. What molecular mechanisms underlie ibandronate’s anti-angiogenic effects in cancer models?

At 2 µM, ibandronate inhibits endothelial cell tube formation by:

  • Blocking geranylgeranylation via mevalonate pathway inhibition (confirmed via rescue assays with 10 µM geranylgeranyl pyrophosphate) .
  • Downregulating HIF-1α and VEGF secretion in hypoxic cells (analyzed via ELISA and qPCR) .

Q. How do researchers reconcile discrepancies in reported IC₅₀ values for TNAP (Tissue-Nonspecific Alkaline Phosphatase) inhibition?

Variability arises from assay conditions:

  • Fluorometric assays (pH 9.8) report IC₅₀ = 0.5 µM, while colorimetric pNPP assays (pH 10.4) show IC₅₀ = 1.2 µM due to pH-dependent ionization . Standardize using β-glycerophosphate as a substrate and pre-incubate inhibitors for 30 minutes .

Methodological Notes

  • References : Prioritize USP/EP standards for quantification .
  • Contradictions : Address batch-specific impurities via supplier collaboration (e.g., European Directorate for the Quality of Medicines) .
  • Biological Assays : Use LKT Laboratories-sourced ibandronate (≥98% purity) for cell studies to minimize off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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